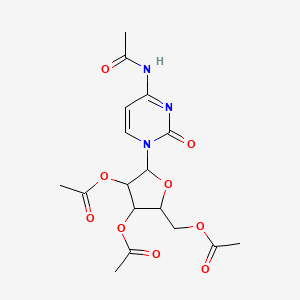

Tetraacetylarabinosylcytosine

Description

Structure

3D Structure

Properties

IUPAC Name |

[5-(4-acetamido-2-oxopyrimidin-1-yl)-3,4-diacetyloxyoxolan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O9/c1-8(21)18-13-5-6-20(17(25)19-13)16-15(28-11(4)24)14(27-10(3)23)12(29-16)7-26-9(2)22/h5-6,12,14-16H,7H2,1-4H3,(H,18,19,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SABGQSSAGOWXJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60874941 | |

| Record name | O-TRIACETYL-N-ACETYL-ARA-C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60874941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6742-08-1, 15981-93-8 | |

| Record name | NSC92717 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92717 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | O-TRIACETYL-N-ACETYL-ARA-C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60874941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Context and Significance in Nucleoside Chemistry Research

The exploration of tetraacetylarabinosylcytosine is intrinsically linked to the development and understanding of its parent compound, arabinosylcytosine (ara-C). Ara-C, a synthetic nucleoside analogue, emerged as a key compound in cancer research. However, its clinical utility was sometimes limited by factors such as rapid metabolism and challenges with cellular uptake. This led researchers to investigate chemical modifications of ara-C aimed at improving its pharmacological properties.

The acetylation of arabinosylcytosine to form this compound was a strategic chemical modification. The addition of the four acetyl groups increases the lipophilicity of the molecule. This increased lipophilicity was hypothesized to enhance the compound's ability to cross cell membranes, potentially overcoming some of the transport-related resistance mechanisms observed with ara-C. tandfonline.com The core idea was to create a prodrug that could more easily enter cells and then, once inside, be metabolized back to the active form, ara-C.

Research in the latter half of the 20th century saw a surge in the synthesis and evaluation of various nucleoside analogues for therapeutic purposes. umontpellier.fr The work on this compound and similar derivatives contributed significantly to the broader understanding of structure-activity relationships in nucleoside chemistry. It provided valuable insights into how modifying the sugar moiety of a nucleoside analogue could impact its biological activity and pharmacokinetic profile.

Scope of Academic Inquiry into Tetraacetylarabinosylcytosine and Its Analogues

Established Synthetic Pathways and Chemical Transformations

The synthesis of this compound and its precursors typically originates from more readily available nucleosides like uridine (B1682114) or cytidine. A common strategy involves the initial preparation of an acetylated arabinofuranosyl donor, followed by its coupling to a cytosine base, or the direct modification of a pre-existing arabinosylcytosine or related uracil (B121893) analogue.

One established route begins with 1-(2,3,5-tri-O-acetyl-β-D-arabinofuranosyl)uracil. This intermediate undergoes a chemical transformation to introduce a thio-group at the C4 position of the pyrimidine (B1678525) ring, yielding 1-(2,3,5-tri-O-acetyl-β-D-arabinofuranosyl)-4-thiouracil. chemicalbook.com Subsequent treatment of this thiouracil derivative with ammonia (B1221849) in methanol (B129727) under heat and pressure replaces the sulfur with an amino group. This step forms 1-β-D-arabinofuranosylcytosine, which can then be fully acetylated to the target compound. chemicalbook.com

Another well-established pathway starts from uridine, which is first converted to its 2,2'-anhydro derivative and then hydrolyzed to yield 1-β-D-arabinofuranosyluracil (ara-U). The hydroxyl groups of ara-U are then protected via acetylation. The resulting 1-(2,3,5-tri-O-acetyl-β-D-arabinofuranosyl)uracil is treated with reagents like tri(1H-1,2,4-triazol-1-yl)phosphine oxide or a combination of 3-nitro-1,2,4-triazole (B13798) and diphenyl phosphorochloridate. rsc.org This converts the uracil moiety into a highly reactive triazolyl or nitro-triazolyl pyrimidinone intermediate. rsc.org These intermediates readily react with ammonia to yield N4-acetyl-1-(2,3,5-tri-O-acetyl-β-D-arabinofuranosyl)cytosine, which upon simple deacetylation at the N4 position, or direct use, serves its purpose. This method is particularly valuable for producing N4-substituted derivatives of ara-C in high yields. rsc.org

Protecting groups are fundamental in nucleoside synthesis to ensure regioselectivity and prevent unwanted side reactions. organic-chemistry.org In the synthesis of this compound, both the sugar (arabinose) and the base (cytosine) moieties require protection.

Hydroxyl Group Protection: The hydroxyl groups at the 2', 3', and 5' positions of the arabinofuranose ring are typically protected as acetyl esters. chemicalbook.com Acetyl groups are stable under a range of reaction conditions, particularly those used for glycosylation, and can be readily removed by basic or acidic hydrolysis. organic-chemistry.org The synthesis often starts with the per-acetylation of a sugar or nucleoside using acetic anhydride in the presence of a base like pyridine. researchgate.net

Exocyclic Amine Protection: The exocyclic amino group (N4) of cytosine is nucleophilic and can interfere with glycosylation and other reactions. To circumvent this, it is often temporarily acylated. A common choice is the benzoyl (Bz) group, which enhances solubility and can direct the stereochemical outcome of the glycosylation reaction. researchgate.nettandfonline.com The N4-acetyl group is also frequently used. For instance, N-acyl cytosine can be prepared by refluxing cytosine with acetic anhydride and pyridine. researchgate.net The use of such protecting groups on the base is a key component of the widely used Vorbrüggen glycosylation. beilstein-journals.org The choice of the N-acyl group can be critical, as different groups can influence reaction yields and the ratio of anomeric products. researchgate.net

An orthogonal protecting group strategy, where different protecting groups can be removed under distinct conditions, is a powerful tool in complex syntheses. organic-chemistry.orgiris-biotech.de For example, silyl (B83357) ethers might be used for hydroxyl protection alongside an N-acyl group on the base, allowing for selective deprotection of the sugar or the base as needed.

The formation of the N-glycosidic bond between the anomeric carbon (C1') of the arabinose sugar and the nitrogen (N1) of the cytosine base is the cornerstone of the synthesis.

The most prevalent method for this transformation is the Vorbrüggen glycosylation . beilstein-journals.org This reaction typically involves the condensation of a silylated nucleobase with an activated sugar species bearing a non-participating protecting group at the C2' position. The silylation of the cytosine base, often with hexamethyldisilazane (B44280) (HMDS), increases its solubility and reactivity. The sugar donor is commonly a per-acetylated sugar, such as 1-O-acetyl-2,3,5-tri-O-acetyl-β-D-arabinofuranose, activated by a Lewis acid catalyst like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf).

| Glycosyl Donor | Nucleobase | Catalyst/Promoter | Solvent | Temperature (°C) | Outcome | Reference |

| 2,2'-difluororibose mesylate | N⁴-Benzoyl cytosine | TBAI | - | - | High β-stereoselectivity | researchgate.net |

| 3,5-di-O-benzoyl-2-deoxy-2-fluoro-α-D-arabinofuranosyl bromide | Silylated pyrimidines | - | - | - | Stereospecific synthesis of β-nucleosides | researchgate.net |

| 1-thioglycoside (protected) | Silylated N4-benzoyl-cytosine | N-bromosuccinimide | - | - | 5:1 β/α ratio | tandfonline.com |

| Glycal | 2,4-bis(trimethylsilyl)uracil | Hypervalent Iodine | - | - | 1:2 α/β ratio | beilstein-journals.org |

The stereochemical outcome of the glycosylation is critical, with the β-anomer being the biologically active form for ara-C. The use of N-acylated cytosine derivatives generally favors the formation of the desired β-anomer. researchgate.nettandfonline.com Alternative methods, such as those using hypervalent iodine reagents to mediate the coupling of a glycal donor with the nucleobase, have also been developed, though they may offer different stereoselectivity. beilstein-journals.org

Novel Approaches and Advancements in this compound Synthesis

Research continues to seek more efficient, sustainable, and selective methods for synthesizing nucleoside analogues. Key areas of innovation include the use of enzymes and the development of highly stereocontrolled reactions.

Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity of biological catalysts. nih.gov This approach offers significant advantages, particularly for achieving specific stereochemistry under mild reaction conditions. vu.lt

While the direct biocatalytic synthesis of this compound is not widely reported, enzymatic methods are employed for related transformations. For example, nucleoside kinases can phosphorylate arabinosylcytosine at the 5'-position to produce its monophosphate derivative, which is the first step in its metabolic activation. vu.lt

A powerful chemoenzymatic strategy involves the enzymatic synthesis of a sugar-1-phosphate donor, which is then coupled to the nucleobase using a phosphorylase enzyme. This method has been successfully applied to the synthesis of 2'-deoxy-2'-fluoroarabinofuranosyl purine (B94841) nucleosides, demonstrating a viable route for creating arabinose-containing nucleosides with high purity and good yields. researchgate.net The discovery of arabinosyltransferases in viruses, which are enzymes that naturally synthesize arabinose-modified cytosines, suggests that direct biocatalytic glycosylation could be a future avenue for synthesis. biorxiv.org

Achieving high stereoselectivity (favoring the β-anomer) and regioselectivity (ensuring glycosylation at N1 of cytosine) is a primary challenge. Modern synthetic strategies employ various techniques to control these factors.

The stereochemical outcome of glycosylation is heavily influenced by the nature of the protecting groups on the sugar donor. The "neighboring group participation" effect, where a C2'-O-acyl group can guide the incoming nucleobase to the β-face of the sugar ring, is a classic strategy for achieving β-selectivity in ribosides. However, in the arabinose series, the C2'-hydroxyl is in a trans configuration relative to the anomeric position, precluding this effect and often leading to mixtures of α and β anomers.

To overcome this, chemists have systematically compared different protected cytosine derivatives. Studies have shown that using N4-benzoyl cytosine as the nucleobase in glycosylation reactions can lead to high β-stereoselectivity. researchgate.net The choice of the glycosyl donor and the promoter is also crucial. For instance, reacting a protected 1-thioglycoside donor with silylated N4-benzoyl-cytosine in the presence of N-bromosuccinimide can yield a favorable 5:1 ratio of β to α anomers. tandfonline.com

Regioselectivity is generally controlled by using silylated pyrimidines, which preferentially react at the N1 position. Direct glycosylation of unprotected cytosine is rarely used as it can lead to mixtures of N1 and O2-glycosylated products.

Optimization of Reaction Conditions and Yields in Academic Synthesis

The optimization of reaction parameters such as solvent, temperature, catalyst, and stoichiometry is essential for maximizing the yield and purity of this compound in academic and industrial settings. rsc.org

Systematic studies are often performed to fine-tune glycosylation reactions. For example, in the synthesis of gemcitabine (B846) (a difluoro-deoxycytidine analogue), a systematic comparison of various N⁴-protected cytosine derivatives identified N⁴-benzoyl cytosine as optimal for achieving high yields and stereoselectivity. researchgate.net Similarly, the development of glycosylation reactions for 4'-thio-2'-deoxycytidine involved screening different protecting groups on the thiopentofuranose donor, which revealed that benzyl (B1604629) ethers gave superior β/α ratios compared to benzoyl esters. tandfonline.com

| Starting Material | Reagent(s) | Conditions | Product | Yield (%) | Reference |

| Cytidine | Phosphorus oxychloride, Ethyl acetate | Reflux, then NaOH treatment | 1-β-D-arabinofuranosylcytosine | 60 | google.com |

| 1-(2,3,5-tri-O-acetyl-β-D-arabinofuranosyl)uracil | tri(1H-1,2,4-triazol-1-yl)phosphine oxide, then NH₃ | Room Temperature | 1-β-D-arabinofuranosylcytosine | High | rsc.org |

| Protected 1-thioglycoside | Silylated N4-benzoyl-cytosine | N-bromosuccinimide | Protected β-anomer of T-dCyd | 54 | tandfonline.com |

Prodrug Design and Activation Mechanisms of Tetraacetylarabinosylcytosine

Rationale for Tetraacetylarabinosylcytosine as a Prodrug Precursor

Arabinosylcytosine, also known as cytarabine (B982), is a potent antineoplastic agent used in the treatment of various cancers, particularly acute myeloid leukemia. patsnap.com Its mechanism involves the inhibition of DNA polymerase after being converted intracellularly to its active triphosphate form, leading to the termination of DNA chain elongation and cell death. patsnap.comnih.govdrugbank.com Despite its efficacy, the clinical utility of arabinosylcytosine is hampered by certain biopharmaceutical limitations. The development of this compound, a prodrug of arabinosylcytosine, represents a strategic approach to overcome these challenges.

Enhancement of Biopharmaceutical Properties through Prodrug Derivatization

The primary motivation for the derivatization of arabinosylcytosine into its tetraacetylated form is to improve its biopharmaceutical profile. Arabinosylcytosine itself has poor oral bioavailability, with less than 20% of an oral dose being absorbed from the gastrointestinal tract due to high first-pass metabolism. nih.govdrugbank.com This necessitates its administration through intravenous, intrathecal, or subcutaneous routes. nih.gov

Prodrug derivatization by acetylation significantly increases the lipophilicity of the parent drug. By masking the polar hydroxyl and amino functional groups of arabinosylcytosine with acetyl groups, the resulting compound, this compound, can more readily traverse biological membranes. This enhanced lipophilicity is a key factor in improving drug absorption and pharmacokinetic behaviors. nih.gov The goal of such a modification is to create a molecule that can be administered more conveniently, potentially orally, and achieve better distribution into tissues.

Table 1: Comparison of Physicochemical Properties

| Property | Arabinosylcytosine (Parent Drug) | This compound (Prodrug) | Rationale for Change |

| Lipophilicity | Low | High | To enhance absorption across lipid-rich biological membranes. |

| Oral Bioavailability | Poor (<20%) nih.govdrugbank.com | Potentially Increased | To enable more convenient administration routes. |

| Aqueous Solubility | High | Low | Increased lipophilicity often corresponds with decreased aqueous solubility. |

| Susceptibility to First-Pass Metabolism | High nih.gov | Reduced | The prodrug form is designed to be resistant to premature metabolic degradation. |

Strategic Masking of Functional Groups for Modulated Cellular Entry

The design of this compound involves the strategic masking of the hydrophilic functional groups on the arabinose sugar and the cytosine base. patsnap.com Arabinosylcytosine enters cells via specialized nucleoside transporter proteins. patsnap.com While effective, reliance on these transporters can lead to variable uptake depending on the level of transporter expression in cancer cells.

By acetylating the polar groups, the prodrug's mechanism for cellular entry is altered. The increased lipophilicity allows this compound to bypass the need for specific transporters and instead utilize passive diffusion to cross the cell membrane's lipid bilayer. This modulated cellular entry mechanism can potentially lead to more consistent and widespread intracellular delivery of the drug precursor, irrespective of nucleoside transporter expression levels. Once inside the cell, the masking acetyl groups are designed to be removed, releasing the active arabinosylcytosine.

Mechanisms of Prodrug Activation in Biological Systems

The therapeutic efficacy of a prodrug is contingent upon its efficient and selective conversion into the active parent drug within the body. This compound is designed to be biologically inert until it undergoes metabolic activation to release arabinosylcytosine.

Enzymatic Hydrolysis and Bioconversion Pathways

The primary mechanism for the activation of this compound is enzymatic hydrolysis. Following administration and absorption, the prodrug is distributed throughout the body where it encounters various enzymes capable of cleaving the ester bonds of the acetyl groups. This bioconversion process regenerates the parent molecule, arabinosylcytosine, which can then be phosphorylated to its active triphosphate form to exert its cytotoxic effects. patsnap.comnih.gov

Role of Hydrolases and Esterases in Deacetylation

The deacetylation of this compound is predominantly carried out by a class of enzymes known as hydrolases, with esterases playing a crucial role. These enzymes are ubiquitously present in the body, found in plasma, the liver, and other tissues. They catalyze the hydrolysis of the ester linkages, sequentially removing the four acetyl groups from the prodrug molecule. This enzymatic action unmasks the hydroxyl and amino groups, thereby releasing active arabinosylcytosine. The rate and extent of this deacetylation process are critical factors that influence the pharmacokinetics and therapeutic window of the prodrug.

Non-Enzymatic Activation and Chemical Stability in Biological Media

The non-enzymatic conversion is primarily a chemical hydrolysis process influenced by the pH of the surrounding medium. In aqueous environments such as plasma and other biological fluids, the ester linkages of the acetyl groups are susceptible to cleavage, releasing acetic acid and the progressively deacetylated forms of the molecule, ultimately yielding arabinosylcytosine. The rate of this hydrolysis is dependent on the chemical environment. For instance, a rationally designed cytarabine-based prodrug, PA-Ara, demonstrated high stability in PBS solutions with varying pH values over 10 hours and maintained over 80% integrity in artificial digestive juice within 2 hours. This suggests that the stability of such prodrugs can be significant in physiological conditions, allowing for absorption in their intact form.

The stability of prodrugs in plasma is a key parameter in their design. For example, various prodrugs of other molecules have been shown to have differing stabilities in rat plasma, indicating that the specific chemical structure of the prodrug dictates its half-life in biological fluids.

The following table summarizes the stability of different cytarabine prodrugs, which can provide insights into the expected behavior of this compound.

| Prodrug Derivative | Moiety | Purpose of Modification | Stability Profile | Reference |

| Val-Ara-C | Amino Acid (Valine) | Enhance oral bioavailability | Designed for intestinal absorption | |

| CP-4055 | Fatty Acid | Increase lipophilicity | Undergoes clinical evaluation | |

| PA-Ara | Fatty Acid (Palmitic Acid) | Improve lipid solubility and protect from deamination | Stable in artificial digestive juice |

This table is generated based on data for cytarabine prodrugs, as direct stability data for this compound is not extensively available.

Intramolecular Activation Processes

While direct enzymatic action is a common route for prodrug activation, intramolecular processes can also play a significant role in the conversion of this compound. Intramolecular activation refers to a process where a functional group within the molecule itself facilitates the cleavage of the prodrug moiety.

In the case of this compound, the proximity of the four acetyl groups on the arabinose sugar ring could potentially lead to intramolecular catalysis of their hydrolysis. This can occur through neighboring group participation, where the hydroxyl group exposed after the cleavage of one acetyl group facilitates the removal of an adjacent acetyl group. This sequential, and potentially accelerated, deacetylation would lead to the stepwise release of the active drug, arabinosylcytosine.

While specific studies on the intramolecular activation of this compound are not widely reported, the concept of intramolecular catalysis is a known phenomenon in the hydrolysis of other poly-esterified molecules. The efficiency of such a process would be dependent on the stereochemistry of the molecule and the conformational flexibility of the sugar ring, which would dictate the proximity and orientation of the reacting groups.

Design of Next-Generation this compound Prodrugs and Carrier Systems

The design of next-generation prodrugs and carrier systems for this compound aims to further enhance the therapeutic efficacy of its parent compound, arabinosylcytosine, by improving its stability, targeting, and release profile.

Next-Generation Prodrugs:

Future iterations of this compound prodrugs could involve the strategic replacement of the acetyl groups with other chemical moieties to fine-tune the drug's properties. For instance, conjugation with fatty acids or amino acids has been a successful strategy for arabinosylcytosine. Fatty acid derivatives, such as CP-4055, increase lipophilicity, which can enhance cellular uptake and prolong plasma half-life. Amino acid conjugates, like Val-cytarabine, can be designed to utilize specific transporters in the gastrointestinal tract for improved oral bioavailability.

The table below outlines various prodrug strategies that have been explored for cytarabine and could be adapted for this compound.

| Prodrug Strategy | Example Moiety | Therapeutic Advantage |

| Fatty Acid Conjugation | Palmitic Acid | Increased lipophilicity, protection from enzymatic degradation. |

| Amino Acid Conjugation | Valine | Targeted intestinal absorption. |

| Phosphate (B84403) Derivatives | Ocfosfate | Improved water solubility. |

Carrier Systems:

To further enhance the delivery of this compound, various carrier systems are being explored. These systems encapsulate the prodrug, protecting it from premature degradation and enabling targeted delivery to cancer cells.

Liposomal Formulations: Liposomes are lipid-based vesicles that can encapsulate both hydrophilic and lipophilic drugs. A liposomal formulation of cytarabine, known as DepoCyt®, has been approved for the treatment of lymphomatous meningitis. Similar liposomal carriers could be developed for this compound to provide sustained release and improved biodistribution. Liposomal encapsulation can also enhance drug stability and reduce systemic toxicity.

Nanoparticles: Polymeric nanoparticles offer another promising platform for the delivery of this compound. These systems can be engineered to have specific sizes and surface properties to facilitate passive targeting to tumor tissues through the enhanced permeability and retention (EPR) effect. For instance, trehalose-coated iron oxide nanoparticles have been used to load cytarabine, showing sustained release and enhanced pharmacokinetic parameters. Chitosan-based nanoparticles have also been investigated for cytarabine delivery. The encapsulation of this compound in

Biological Interactions and Biochemical Mechanisms of Tetraacetylarabinosylcytosine

Elucidation of Molecular Targets and Binding Interactions

The cytotoxic effects of Tetraacetylarabinosylcytosine are a direct result of the interaction of its active metabolite, ara-CTP, with key cellular enzymes and nucleic acids.

Following its conversion from the parent compound, arabinosylcytosine must undergo phosphorylation to become active. This process involves several enzymes central to nucleic acid metabolism. Nucleotides can be synthesized through two main routes: de novo synthesis, which builds nucleotides from simpler precursors, and salvage pathways, which recycle pre-existing bases and nucleosides. mdpi.comnih.gov The activation of arabinosylcytosine primarily utilizes the nucleoside salvage pathway.

The key enzymes involved in the metabolic activation of arabinosylcytosine are:

Deoxycytidine kinase: This enzyme initiates the activation by catalyzing the first phosphorylation step, converting arabinosylcytosine to arabinosylcytosine monophosphate (ara-CMP).

UMP/CMP kinase: This kinase further phosphorylates ara-CMP to arabinosylcytosine diphosphate (B83284) (ara-CDP). wikipedia.org

Nucleoside diphosphate kinases: These enzymes complete the activation process by converting ara-CDP to the active triphosphate form, ara-CTP. wikipedia.org

These enzymes are critical, as the resulting ara-CTP is the primary molecule that interacts with molecular targets to exert a biological effect.

| Enzyme | Role in this compound's Mechanism of Action |

| Deoxycytidine kinase | Performs the initial and rate-limiting phosphorylation of arabinosylcytosine (the metabolite of this compound). |

| UMP/CMP kinase | Phosphorylates the monophosphate form to the diphosphate form (ara-CMP to ara-CDP). wikipedia.org |

| Nucleoside diphosphate kinase | Catalyzes the final phosphorylation step to the active triphosphate form (ara-CDP to ara-CTP). wikipedia.org |

| DNA Polymerase | The primary target of the active metabolite, ara-CTP, which acts as a competitive inhibitor and is incorporated into the DNA strand. nih.gov |

| RNA Polymerase | Can also be affected by the presence of arabinosylcytosine-substituted DNA, though the effects are highly position-dependent. nih.gov |

The primary molecular target for the active metabolite, ara-CTP, is DNA polymerase. Ara-CTP acts as a competitive inhibitor of DNA polymerase with respect to the natural substrate, deoxycytidine triphosphate (dCTP). This competition arises from the structural similarity between ara-CTP and dCTP.

Once ara-CTP is incorporated into a growing DNA strand, it significantly hinders the progression of DNA polymerase. nih.gov The arabinose sugar's 2'-hydroxyl group, which is in a trans-position relative to the 3'-hydroxyl group, creates steric hindrance. This altered sugar conformation distorts the DNA backbone and makes it a poor primer for the subsequent addition of the next nucleotide, effectively leading to chain termination.

Studies involving DNA templates containing arabinosylcytosine have shown an inhibitory effect on polymerase bypass. nih.gov While substitutions of arabinosylcytosine for deoxycytidine in certain regions of a T7 RNA polymerase promoter had minimal effect on binding or initiation, substitutions in the coding strand revealed a sensitive area where transcription output was severely reduced. nih.gov This indicates that while DNA polymerase is the primary target, the incorporation of the metabolite can also interfere with other aspects of DNA metabolism like transcription. nih.gov

Influence on Cellular Biochemical Pathways

The introduction of this compound and its subsequent conversion to active metabolites perturbs the delicate balance of nucleotide pools and interferes with fundamental cellular processes involving DNA.

Cells produce nucleotides through two main pathways: the de novo pathway, which synthesizes nucleotides from precursors like amino acids and glucose, and the salvage pathway. nih.gov Proliferating cells, in particular, often rely on the de novo pathway to meet the high demand for DNA and RNA synthesis. mdpi.comnih.gov The action of arabinosylcytosine triphosphate (ara-CTP) as an inhibitor of DNA synthesis places significant stress on the cell's nucleotide metabolism. This stress can lead to compensatory mechanisms, including potential upregulation of the de novo pyrimidine (B1678525) synthesis pathway as the cell attempts to produce more dCTP to overcome the competitive inhibition by ara-CTP. The de novo pathway involves a series of enzymatic steps to create the pyrimidine ring, which is then attached to a ribose-phosphate donor. mdpi.com

The nucleoside salvage pathway is essential for the mechanism of action of this compound, as it is the primary route for the activation of its metabolite, arabinosylcytosine. wikipedia.org This pathway recycles nucleosides and bases from the degradation of DNA and RNA. nih.gov Key enzymes in this pathway, such as deoxycytidine kinase, are responsible for phosphorylating arabinosylcytosine into its active triphosphate form. Therefore, the efficacy of the compound is heavily dependent on the activity of these salvage pathway enzymes. Cells with high levels of deoxycytidine kinase are more efficient at activating the drug. Conversely, the presence and metabolism of arabinosylcytosine can influence the flux and regulation of the salvage pathway itself by consuming enzymes and precursors that would otherwise be used for recycling endogenous nucleosides.

The most profound effect of this compound's active metabolite is on DNA replication. As a potent inhibitor of DNA polymerase, ara-CTP directly halts the replication process. nih.gov Its incorporation into the DNA leads to premature chain termination. This disruption of DNA synthesis is a major contributor to its biological activity. The process of DNA replication involves enzymes like helicase to unwind DNA and DNA polymerase to build the new strands. youtube.com The incorporation of arabinosylcytosine creates a lesion that stalls this process.

Furthermore, the presence of arabinosylcytosine within the DNA strand compromises DNA repair. Cells possess various repair mechanisms, such as base excision repair (BER) and nucleotide excision repair (NER), to fix damaged DNA. youtube.comyoutube.com However, the structural distortion caused by the incorporated arabinosylcytosine can be recognized by these repair systems. The attempt to repair these lesions can lead to the formation of DNA strand breaks. When the cell tries to excise the faulty nucleotide, the continuous presence of ara-CTP in the nucleotide pool can lead to its re-incorporation, creating a futile cycle of incorporation and excision that results in DNA fragmentation. Studies have shown that incomplete repair sites accumulate in cells treated with arabinosylcytosine, and these sites are not easily ligated, further contributing to DNA damage. nih.gov

| Cellular Pathway | Effect of this compound's Active Metabolites |

| De Novo Nucleotide Synthesis | May be upregulated as a compensatory mechanism to increase dCTP pools and overcome competitive inhibition. mdpi.com |

| Nucleoside Salvage Pathway | Utilized for the metabolic activation (phosphorylation) of arabinosylcytosine. wikipedia.org The compound's efficacy is dependent on the activity of enzymes in this pathway. |

| DNA Replication | Strongly inhibited due to competitive inhibition of DNA polymerase by ara-CTP and chain termination upon incorporation of arabinosylcytosine. nih.govyoutube.com |

| DNA Repair | Impaired. The incorporation of arabinosylcytosine creates DNA lesions that can lead to strand breaks during attempted repair, creating a futile cycle of damage. youtube.comnih.gov |

Interference with RNA Transcription and Processing

The direct interference of this compound with RNA transcription and processing is not extensively documented. The biological activity of this compound is primarily attributed to its intracellular conversion to arabinosylcytosine (araC). Once incorporated into DNA, arabinosylcytosine can indirectly affect transcription.

Research on DNA templates containing araC has shown that the presence of this nucleoside analog can have significant, position-dependent effects on the transcription process mediated by RNA polymerase. nih.gov When araC is substituted for deoxycytidine (dC) in the DNA coding strand, it can lead to a severe reduction in transcriptional output, in some cases by as much as 100-fold. nih.gov The lesion can cause miss-starts, primer slippage, and an inability of the RNA polymerase to escape the abortive initiation phase of transcription. nih.gov This interference underscores the potential for araC, the active metabolite of this compound, to disrupt normal gene expression once it has been integrated into the cellular DNA. nih.gov

However, studies focusing on direct interaction with RNA polymerase or RNA processing complexes like the spliceosome are centered on the unacetylated form. The primary mechanism of action remains the disruption of DNA metabolism, which subsequently impacts RNA synthesis. nih.gov

Mechanisms of Cellular Uptake and Intracellular Trafficking

The cellular entry of this compound is governed by its physicochemical properties, which are significantly different from its parent compound, arabinosylcytosine. The addition of four acetyl groups renders the molecule highly lipophilic.

Endocytosis is a process cells use to internalize large particles or bulk fluid. While it is a major uptake route for various nanoparticles and large biomolecules, it is not considered the primary mechanism for small molecules like this compound. The compound's structure and lipophilic nature are more conducive to direct membrane passage rather than the complex, energy-dependent machinery of endocytic pathways.

Carrier-mediated transport involves membrane proteins that bind to specific solutes and carry them across the membrane. The hydrophilic parent compound, arabinosylcytosine, is known to enter cells via active transport mediated by human equilibrative nucleoside transporters (hENTs). However, this compound's acetylated structure makes it a poor substrate for these transporters. The purpose of its chemical modification is to circumvent the reliance on and potential saturation of these specific carrier systems, allowing for a different mode of cellular entry.

Passive diffusion is the movement of substances across a membrane without the aid of transport proteins, driven by the concentration gradient. This mechanism is highly dependent on the lipophilicity of the molecule. The four acetyl groups on this compound significantly increase its lipid solubility, allowing it to readily partition into and diffuse across the lipid bilayer of cellular membranes. nih.gov This is the principal and intended mechanism of cellular uptake for this compound, enabling it to bypass the limitations of carrier-mediated systems and achieve higher intracellular concentrations.

Table 1: Comparison of Cellular Uptake Mechanisms

| Transport Mechanism | Relevance for this compound | Rationale |

| Passive Diffusion | Primary Mechanism | High lipophilicity due to acetyl groups allows for efficient crossing of the lipid bilayer down a concentration gradient. nih.gov |

| Carrier-Mediated Transport | Low / Negligible | The bulky, lipophilic acetylated structure is not an ideal substrate for nucleoside transporters that recognize arabinosylcytosine. |

| Endocytic Pathways | Unlikely | As a small molecule, it does not typically require internalization via vesicle formation like larger particles or macromolecules. |

Structure-Activity Relationship (SAR) Studies for Biological Activity

The structure-activity relationship (SAR) for this compound is fundamentally linked to its role as a prodrug of arabinosylcytosine. The key "activity" of the acetylated form is to serve as an efficient delivery vehicle for the active cytotoxic agent.

The four acetyl groups are the defining structural feature of this compound and are critical to its biological activity profile. Their impact can be summarized in two main areas:

Enhanced Lipophilicity and Membrane Permeability : The primary role of the acetyl groups is to mask the polar hydroxyl groups of the arabinose sugar. This transformation dramatically increases the molecule's lipophilicity (lipid-solubility). There is a known correlation between the lipophilicity of nucleoside derivatives and their transport rates across membranes. nih.gov This enhanced lipophilicity facilitates rapid passive diffusion across cellular membranes, including the gastrointestinal tract and the blood-brain barrier, which is a significant advantage over the hydrophilic parent compound, arabinosylcytosine.

Intracellular Processing : The acetyl groups are not part of the final pharmacologically active molecule. They are designed to be recognized and cleaved by intracellular enzymes, specifically non-specific esterases, which are ubiquitous in cells. This enzymatic processing is a critical step, as it removes the acetyl groups and releases the active drug, arabinosylcytosine, within the target cell. Therefore, the acetyl groups are essential for the initial biological processing (uptake) and are substrates for the subsequent processing step (activation via deacetylation).

Table 2: Role of Acetyl Groups in Biological Activity

| Structural Feature | Biological Consequence | Mechanism |

| Four Acetyl Groups | Increased Lipophilicity | Masks polar hydroxyl groups, enabling efficient passive diffusion across lipid membranes. nih.gov |

| Ester Linkages | Intracellular Drug Release | Serve as substrates for cellular esterases, which hydrolyze the groups to release the active compound, arabinosylcytosine. |

Role of Chiral Centers in Molecular Interactions

The therapeutic efficacy of arabinosylcytosine, and by extension its prodrug this compound, is fundamentally dependent on the specific stereochemical arrangement of the arabinose sugar moiety, which is governed by its chiral centers. A chiral center is a carbon atom attached to four different substituents, and the spatial arrangement of these substituents determines the molecule's three-dimensional structure. In arabinosylcytosine, the arabinose sugar possesses multiple chiral centers, and their specific configuration is what distinguishes it from the naturally occurring sugar in nucleic acids, deoxyribose.

The critical difference lies in the orientation of the hydroxyl group at the 2'-position of the sugar ring. In the natural deoxycytidine, this position lacks a hydroxyl group, whereas in arabinosylcytosine, the 2'-hydroxyl group is in the trans position relative to the 3'-hydroxyl group, a direct consequence of the specific chirality at these centers. This stereochemical arrangement is pivotal to the molecule's mechanism of action.

When arabinosylcytosine triphosphate (ara-CTP) is incorporated into a growing DNA strand, the altered stereochemistry of the arabinose sugar introduces significant steric hindrance within the DNA double helix. mycancergenome.org This steric clash disrupts the normal conformational dynamics required for the processive action of DNA polymerase. Consequently, the enzyme's ability to add the next nucleotide is severely hampered, leading to a premature termination of DNA chain elongation. patsnap.com This highlights the indispensable role of the chiral centers in dictating the precise three-dimensional structure necessary for this specific molecular interaction and subsequent biological effect.

Below is an interactive table summarizing the key molecular interactions influenced by the chiral centers of the arabinose moiety in arabinosylcytosine.

| Feature | Arabinosylcytosine (in ara-CTP) | Deoxycytidine (in dCTP) | Consequence of Interaction with DNA Polymerase |

| Sugar Moiety | Arabinose | Deoxyribose | The fundamental difference leading to therapeutic action. |

| 2'-Hydroxyl Group | Present and in a specific stereochemical orientation | Absent | The key feature causing steric hindrance. |

| Incorporation into DNA | Competes with dCTP | Natural substrate | Allows entry into the site of DNA synthesis. |

| Post-Incorporation Effect | Steric hindrance, chain termination | Normal chain elongation | Halts DNA replication in cancer cells. |

Investigations of Pyrimidine Moiety Modifications

The pyrimidine moiety of nucleoside analogs is a common target for chemical modification to modulate their biological activity, selectivity, and pharmacokinetic properties. nih.govresearchgate.netnih.govmedwinpublishers.com Such modifications can influence various aspects of the drug's behavior, including its recognition by nucleoside transporters, its affinity for activating enzymes like deoxycytidine kinase, and its interaction with the target enzyme, DNA polymerase.

However, based on the available scientific literature, there is a notable absence of specific research focused on the modification of the pyrimidine moiety of this compound itself. While extensive research has been conducted on modifying the pyrimidine base of other nucleoside analogs to develop novel therapeutic agents, similar investigations specifically for this compound are not documented. The primary focus of derivatization for arabinosylcytosine has historically been on the sugar moiety and the development of prodrugs, such as the tetraacetylated form, to improve its delivery and stability.

The research primarily focuses on Cytarabine (B982) itself, which is the pharmacologically active agent. Studies detail its rapid metabolism, primarily through deamination to the inactive metabolite uracil (B121893) arabinoside (ara-U), which contributes to its short plasma half-life nih.govclinpgx.orgresearchgate.net. This rapid clearance is a key driver for the development of various prodrugs, including fatty acid derivatives and other formulations designed to improve its pharmacokinetic profile nih.govnih.govresearchgate.netscispace.com.

While the literature confirms that acetylated and other fatty acyl derivatives of Cytarabine have been synthesized and evaluated to improve cellular uptake and prolong the duration of action, specific quantitative data for this compound regarding its metabolic stability in microsomes and hepatocytes, plasma protein binding, detailed enzymatic biotransformation pathways, in vivo kinetics (absorption, distribution, elimination), or pharmacokinetic-pharmacodynamic (PK/PD) models in preclinical species could not be located in the search results.

Therefore, it is not possible to provide the thorough, informative, and scientifically accurate content for each specified section and subsection focusing solely on this compound as requested in the instructions.

Preclinical Pharmacokinetic and Biotransformation Studies of Tetraacetylarabinosylcytosine

In Vivo Pharmacokinetic Analysis in Preclinical Models

Comparative Pharmacokinetics Across Animal Species

Detailed comparative pharmacokinetic data for Tetraacetylarabinosylcytosine across various animal species are not extensively available in the current body of scientific literature. Preclinical studies have primarily focused on the administration of the active metabolite, cytarabine (B982) (Ara-C), in specific animal models, most notably the dog, to understand its disposition in the context of treating diseases such as meningoencephalomyelitis.

This compound is a prodrug, designed to be metabolized in the body to release the active compound, cytarabine. Therefore, the pharmacokinetic profile of this compound is intrinsically linked to its rate and extent of conversion to cytarabine, and the subsequent distribution, metabolism, and excretion of cytarabine itself.

In studies involving dogs, the administration of cytarabine through various routes, including subcutaneous and intravenous infusions, has been investigated to determine key pharmacokinetic parameters. These studies provide insights into the behavior of the active drug that would be released from this compound. For instance, after administration of cytarabine to dogs, the drug is known to be rapidly distributed and eliminated.

The biotransformation of this compound to cytarabine is a critical step governed by esterase enzymes present in the plasma and various tissues. The activity of these enzymes can vary significantly between different animal species, which would in turn lead to interspecies differences in the pharmacokinetic profile of this compound. However, specific studies quantifying these differences for this compound are lacking.

To provide a comprehensive comparative analysis, data from multiple species such as mice, rats, dogs, and non-human primates would be required. Such data would ideally include parameters for both the prodrug (this compound) and the active metabolite (cytarabine), including maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t½). Without such direct comparative studies, a detailed and data-rich discussion on the comparative pharmacokinetics of this compound across different animal species cannot be constructed.

Further research is needed to elucidate the pharmacokinetic properties of this compound in various preclinical models to better understand its potential for clinical development and to establish a basis for interspecies scaling to predict its behavior in humans.

Analytical and Spectroscopic Characterization of Tetraacetylarabinosylcytosine

Chromatographic Techniques for Purity and Quantitative Analysis

Chromatographic methods are fundamental for separating Tetraacetylarabinosylcytosine from impurities, including starting materials, by-products, and degradation products. These techniques are essential for both qualitative assessment and precise quantitative analysis.

High-Performance Liquid Chromatography (HPLC) and Ultra-HPLC (UHPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are the primary methods for assessing the purity and quantifying this compound. researchgate.netresearchgate.net These techniques offer high resolution, sensitivity, and reproducibility.

The separation is typically achieved using reversed-phase chromatography. A C18 stationary phase is commonly employed, which separates compounds based on their hydrophobicity. The mobile phase usually consists of a gradient mixture of an aqueous solvent (like water with a buffer such as ammonium (B1175870) formate) and an organic solvent (typically acetonitrile (B52724) or methanol). This gradient allows for the effective elution of both polar and non-polar impurities. UHPLC, which utilizes columns with smaller particle sizes (sub-2 µm), provides faster analysis times and superior resolution compared to conventional HPLC. lcms.czmdpi.com

Detection is most commonly performed using a Diode-Array Detector (DAD) or a UV-Vis detector, set at a wavelength where the cytosine chromophore exhibits maximum absorbance. For quantitative analysis, a calibration curve is constructed by analyzing a series of standards of known concentrations. The peak area of this compound in a sample is then used to determine its concentration. nih.gov Purity is assessed by calculating the percentage of the main peak area relative to the total area of all detected peaks in the chromatogram. researchgate.netresearchgate.net

Table 1: Representative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 2.6 µm, 4.6 x 100 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 35 °C |

| Detection | UV at 274 nm |

| Injection Volume | 5 µL |

| Expected Retention Time | ~8.5 min |

Gas Chromatography (GC)

Gas Chromatography (GC) is generally not a suitable method for the direct analysis of this compound. As a complex, non-volatile, and thermally labile nucleoside derivative, it would decompose at the high temperatures required for GC analysis.

For GC analysis to be feasible, the compound must first undergo a derivatization process to convert it into a volatile and thermally stable analogue. A common derivatization technique for such molecules is silylation, which involves reacting the polar functional groups (such as hydroxyl and amine groups) with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to form less polar and more volatile trimethylsilyl (B98337) (TMS) ethers. However, this process adds complexity and potential for incomplete reactions or side-product formation. Given the effectiveness of HPLC and LC-MS, GC is rarely the method of choice for this class of compounds.

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a high-efficiency separation technique that can be applied to the analysis of charged molecules like this compound. nih.govubaya.ac.id Separation in CE is based on the differential migration of analytes in an electric field through a narrow capillary filled with an electrolyte solution. wikipedia.orgcolby.edu

The most common mode, Capillary Zone Electrophoresis (CZE), separates ions based on their electrophoretic mobility, which is dependent on the charge and size of the molecule. wikipedia.org This technique offers advantages such as extremely high separation efficiency, short analysis times, and minimal sample and solvent consumption. ubaya.ac.idcolby.edu A typical analysis would involve dissolving the sample in a buffer (e.g., phosphate (B84403) or borate (B1201080) buffer) and applying a high voltage across the capillary. Detection is often achieved using on-column UV absorbance. CE is particularly useful for separating closely related ionic species and can serve as an orthogonal technique to HPLC for purity confirmation.

Table 2: Typical Capillary Electrophoresis Conditions

| Parameter | Condition |

| Capillary | Fused Silica, 50 µm i.d., 60 cm total length |

| Background Electrolyte | 50 mM Sodium Phosphate Buffer, pH 7.0 |

| Applied Voltage | 25 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic (50 mbar for 5 s) |

| Detection | UV at 274 nm |

Mass Spectrometry (MS) for Identification and Structural Elucidation

Mass Spectrometry (MS) is an indispensable tool for the characterization of this compound, providing precise mass information and structural details. nih.gov It measures the mass-to-charge ratio (m/z) of ions, allowing for the confirmation of molecular weight and the elucidation of molecular structure through fragmentation analysis.

LC-MS and LC-MS/MS Applications

The coupling of Liquid Chromatography with Mass Spectrometry (LC-MS) combines the powerful separation capabilities of LC with the sensitive and specific detection of MS. nih.govmsacl.orgcabidigitallibrary.org For a polar molecule like this compound, Electrospray Ionization (ESI) is the preferred ionization technique, as it can generate intact molecular ions with minimal fragmentation. msacl.org

In a typical LC-MS analysis, the compound is first separated on an HPLC or UHPLC system and then introduced into the ESI source. In positive ion mode, the protonated molecule [M+H]⁺ is observed, confirming the molecular weight of the compound.

Tandem Mass Spectrometry (LC-MS/MS) provides deeper structural insights. lcms.cznih.govmsacl.org In this technique, the parent ion of interest (e.g., the [M+H]⁺ ion of this compound) is selected and subjected to Collision-Induced Dissociation (CID). The resulting fragment ions (daughter ions) are then analyzed. This fragmentation pattern is unique to the molecule's structure and can be used to confirm the identity of the arabinose, cytosine, and acetyl groups, and their connectivity.

Table 3: Predicted MS/MS Fragmentation Data for [M+H]⁺ Ion of this compound

| m/z (Parent Ion) | m/z (Fragment Ion) | Proposed Identity of Fragment |

| 412.15 | 299.11 | [M+H - 3x Acetyl group]⁺ |

| 412.15 | 242.08 | [Triacetylarabinose]⁺ |

| 412.15 | 112.05 | [Cytosine+H]⁺ |

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) provides mass measurements with extremely high accuracy, typically at the sub-parts-per-million (ppm) level. longdom.orgyoutube.com This precision allows for the unambiguous determination of the elemental formula of a compound, a critical step in confirming its identity. longdom.org

Techniques like Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometry are used for HRMS analysis. longdom.org By comparing the experimentally measured accurate mass with the theoretical mass calculated from the chemical formula, the elemental composition can be confidently assigned. This capability is crucial for distinguishing between isomers and confirming the structure of novel compounds or identifying unknown impurities.

Table 4: Example of HRMS Data for this compound

| Parameter | Value |

| Elemental Formula | C₁₇H₂₁N₃O₉ |

| Theoretical Monoisotopic Mass | 411.1278 |

| Measured Mass [M+H]⁺ | 412.1351 |

| Theoretical Mass [M+H]⁺ | 412.1356 |

| Mass Error | -1.2 ppm |

| Conclusion | Measured mass is consistent with the proposed elemental formula. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like this compound. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

One-dimensional (1D) and two-dimensional (2D) NMR experiments provide a complete picture of the molecular framework.

¹H NMR Spectroscopy : The ¹H NMR spectrum provides information on the number and type of protons in the molecule. For this compound, distinct signals are expected for the protons on the arabinose sugar moiety, the cytosine base, and the four acetyl groups. The acetylation of the hydroxyl groups on the arabinose ring typically causes a downfield shift (to a higher ppm value) for the attached protons compared to the parent compound, cytarabine (B982). hmdb.canih.gov The chemical shifts (δ) are reported in parts per million (ppm). rsc.org

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| H-6 (Cytosine) | ~7.5 - 7.8 | d | Couples with H-5. |

| H-5 (Cytosine) | ~5.8 - 6.1 | d | Couples with H-6. |

| H-1' (Anomeric) | ~6.0 - 6.3 | d | Proton on the carbon linking the sugar to the base. |

| H-2', H-3', H-4' | ~5.0 - 5.5 | m | Complex, overlapping multiplets corresponding to the arabinose ring protons. |

| H-5'a, H-5'b | ~4.0 - 4.5 | m | Protons on the C-5' of the sugar ring. |

| -NH₂ (Amine) | ~7.0 - 7.4 | br s | Broad singlet, may exchange with D₂O. |

| -COCH₃ (Acetyl) | ~2.0 - 2.2 | s | Four distinct or overlapping singlets for the 12 acetyl protons. |

¹³C NMR Spectroscopy : The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. nih.gov Given the structure of this compound, 17 distinct carbon signals are expected. The large chemical shift range in ¹³C NMR allows for the clear resolution of signals from the sugar, base, and acetyl groups. hmdb.cadrugbank.comlibretexts.org

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C=O (Acetyl) | ~169 - 171 | Four signals expected for the carbonyl carbons of the ester groups. |

| C-4 (Cytosine) | ~165 - 167 | Amide-like carbonyl carbon. |

| C-2 (Cytosine) | ~155 - 157 | Guanidinic carbon. |

| C-6 (Cytosine) | ~140 - 142 | Olefinic carbon. |

| C-5 (Cytosine) | ~94 - 96 | Olefinic carbon. |

| C-1' (Anomeric) | ~85 - 90 | Anomeric carbon of the arabinose ring. |

| C-2', C-3', C-4' | ~70 - 80 | Carbons of the arabinose ring bearing acetyl groups. |

| C-5' | ~60 - 65 | Carbon of the arabinose ring bearing an acetyl group. |

| -COCH₃ (Acetyl) | ~20 - 22 | Four signals expected for the methyl carbons of the acetyl groups. |

2D NMR Techniques :

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. princeton.eduyoutube.com For this compound, COSY is crucial for tracing the proton connectivity within the arabinose ring, confirming the sequence from H-1' through H-5'.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. pressbooks.pubnih.gov This powerful technique allows for the definitive assignment of both the ¹H and ¹³C spectra. youtube.comstudylib.net For example, it would show a cross-peak connecting the anomeric proton (H-1') signal with the anomeric carbon (C-1') signal, confirming their assignments. pressbooks.pub

Quantitative NMR (qNMR) is a robust primary analytical method for determining the purity of active pharmaceutical ingredients (APIs). swri.orgemerypharma.com Its key advantage is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal, allowing for accurate quantification without the need for a structurally identical reference standard. emerypharma.comacs.org

The purity of a this compound sample can be determined by the qNMR method using an internal standard of known purity. acs.org The procedure involves accurately weighing the sample and a certified internal standard into an NMR tube, dissolving them in a suitable deuterated solvent, and acquiring a ¹H NMR spectrum under specific, optimized conditions to ensure accurate integration. emerypharma.com

The purity is calculated using the following equation:

Pa = (Ia / Is) × (Ns / Na) × (Ma / Ms) × (Ws / Wa) × Ps

Where:

P : Purity

I : Integral of the signal

N : Number of protons for the integrated signal

M : Molar mass

W : Weight

a : Analyte (this compound)

s : Internal Standard

| Parameter | Requirement for Accurate qNMR | Rationale |

|---|---|---|

| Internal Standard | High purity, chemically stable, non-reactive with sample/solvent, sharp signal(s) in a non-overlapping region of the spectrum. | Provides a reliable reference for quantification. acs.org |

| Relaxation Delay (D1) | Should be at least 5 times the longest T₁ relaxation time of both the analyte and standard protons. | Ensures all protons are fully relaxed before the next pulse, leading to accurate signal integration. |

| Pulse Angle | Typically a 90° pulse is used. | Maximizes the signal for a single scan. |

| Signal Selection | Well-resolved, baseline-separated signals for both analyte and standard must be chosen. | Prevents integration errors from overlapping peaks. emerypharma.com |

| Sample Preparation | Accurate weighing of both analyte and standard; complete dissolution in the deuterated solvent. | Purity calculation is directly dependent on the mass ratio. libretexts.org |

This method provides an absolute purity value (w/w %) and can serve as an orthogonal technique to chromatography for the quality control of this compound. swri.org

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provide a unique "molecular fingerprint" based on the vibrational modes of a molecule's chemical bonds.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrations such as stretching and bending of specific functional groups. rjpn.org The resulting spectrum of absorbance versus wavenumber is unique to the compound's molecular structure. nih.gov For this compound, characteristic absorption bands are expected for its various functional groups. researchgate.netresearchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amine) | Stretching | 3300 - 3500 |

| C-H (Aromatic/Olefinic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=O (Ester, Acetyl) | Stretching | ~1740 - 1750 |

| C=O (Amide, Cytosine Ring) | Stretching | ~1650 - 1670 |

| C=N, C=C (Cytosine Ring) | Stretching | 1500 - 1650 |

| C-O (Ester/Ether) | Stretching | 1000 - 1300 |

Data based on standard FTIR correlation tables. instanano.com

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. utwente.nl While FTIR is sensitive to vibrations involving a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. Therefore, symmetric vibrations and bonds involving non-polar groups often produce strong Raman signals. acs.org

The Raman spectrum of this compound would be expected to show strong bands for the pyrimidine (B1678525) ring breathing modes, which are characteristic of the cytosine moiety. utwente.nlresearchgate.net Other expected signals include C=O and C=C stretching vibrations.

Resonance Raman (RR) spectroscopy can be a particularly powerful tool for studying this molecule. By choosing an excitation laser wavelength that corresponds to an electronic absorption band of the cytosine chromophore, the vibrational modes associated with that part of the molecule can be selectively and significantly enhanced. mdpi.comnih.gov This allows for detailed probing of the cytosine ring structure with high sensitivity and selectivity. mdpi.com

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Notes |

|---|---|---|

| C=O Stretching (Ester/Amide) | 1650 - 1750 | Corresponds to acetyl and cytosine carbonyls. |

| Ring Stretching (C=C, C=N) | 1500 - 1650 | Vibrations within the cytosine ring. |

| CH₃ Deformation | 1375 - 1450 | Bending modes of the acetyl methyl groups. |

| Ring Breathing | ~780 - 800 | A characteristic, strong band for the cytosine ring. utwente.nl Often enhanced in SERS/RR. |

UV-Visible (UV-Vis) Spectroscopy for Quantitative Analysis and Electronic Transitions

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. iajps.comeurekaselect.com In this compound, the absorption is dominated by the conjugated π-system of the pyrimidine (cytosine) ring, which acts as the primary chromophore. iajps.com

The absorption spectrum is characterized by one or more absorption maxima (λmax). The electronic transitions responsible for this absorption are primarily of two types:

π → π* transitions : These are typically high-energy, high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. iajps.com

n → π* transitions : These are lower-energy, lower-intensity absorptions caused by the excitation of an electron from a non-bonding orbital (e.g., on the nitrogen or oxygen atoms) to a π* antibonding orbital. iajps.com

For pyrimidine nucleosides like cytidine, these transitions result in characteristic absorption bands in the UV region. nih.govpnas.org The exact position of λmax can be influenced by the solvent and substitution on the molecule. pnas.org

| Transition Type | Expected λmax (nm) | Relative Intensity (ε) | Notes |

|---|---|---|---|

| π → π | ~260 - 280 | High | Primary absorption band for the cytosine chromophore. pnas.org |

| n → π | ~230 - 240 | Low | May appear as a shoulder on the main π → π* band. |

UV-Vis spectroscopy is also a valuable tool for the quantitative analysis of this compound in solution, following the Beer-Lambert Law. eurekaselect.comresearchgate.net By measuring the absorbance at λmax, the concentration of the compound can be determined accurately, making it a standard method for assays and dissolution studies. researchgate.net

Computational and Modeling Studies of Tetraacetylarabinosylcytosine

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. nih.govmdpi.com For a molecule like Tetraacetylarabinosylcytosine, MD simulations can provide detailed information about its flexibility, preferred three-dimensional structures (conformations), and interactions with its biological environment, such as water molecules or cellular membranes.

While direct MD studies on this compound are limited, research on arabinosylcytosine provides a foundation. For instance, X-ray diffraction studies have analyzed the conformation of arabinosylcytosine when incorporated into DNA. These studies show that the arabinosylcytosine residue can be readily incorporated into a Z-DNA structure, causing some conformational differences compared to standard DNA. nih.govcapes.gov.brtmu.edu.tw The O2' hydroxyl group of the arabinose sugar plays a key role in forming intramolecular hydrogen bonds that stabilize the structure. nih.govtmu.edu.tw For this compound, MD simulations could predict how the bulky and more hydrophobic acetyl groups might alter these conformational preferences and interactions, potentially influencing its processing by cellular machinery.

Table 1: Key Conformational Parameters for Analysis This table is a representation of parameters that would be analyzed in a typical conformational study.

| Parameter | Description | Predicted Influence of Acetyl Groups |

|---|---|---|

| Sugar Pucker | The 3D shape of the furanose ring. | May alter the equilibrium between different puckering states, affecting how the molecule is recognized by enzymes. |

| Glycosidic Torsion Angle (χ) | The angle of rotation around the N-glycosidic bond. | Steric hindrance from the acetyl groups could restrict rotation, favoring specific orientations for enzyme binding. |

| Side Chain Conformation | The rotational state of the four acetyl groups. | The flexibility of these groups can influence solubility and interactions with hydrophobic pockets of proteins. |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. northwestern.edu These methods can determine the distribution of electrons within a molecule, which in turn governs its stability, reactivity, and how it interacts with other molecules. For this compound, these calculations can provide insights into its chemical stability and susceptibility to enzymatic or chemical hydrolysis, which is the first step in its activation to arabinosylcytosine.

Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.com By calculating the electronic structure of this compound, researchers can predict which sites on the molecule are most susceptible to nucleophilic or electrophilic attack. This is particularly relevant for understanding the hydrolysis of the ester bonds of the acetyl groups.

Furthermore, these calculations can generate an electrostatic potential map, which visualizes the charge distribution across the molecule. This map can identify electron-rich regions (negative potential) and electron-poor regions (positive potential), highlighting sites likely to be involved in intermolecular interactions, such as hydrogen bonding or interactions with the active site of an enzyme.

Table 2: Representative Electronic Properties from Quantum Chemical Calculations This table illustrates typical data obtained from quantum chemical studies, using arabinosylcytosine as a reference point for what would be calculated for its acetylated form.

| Property | Definition | Relevance for this compound |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Relates to chemical reactivity and stability; a smaller gap suggests higher reactivity. mdpi.com |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and the nature of intermolecular forces. |

| Mulliken Atomic Charges | Calculated charge distribution on each atom. | Helps identify reactive sites for metabolic transformation. |

Molecular Docking for Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a drug) when bound to a second molecule (a receptor, such as a protein or DNA). mdpi.com This method is instrumental in predicting the binding affinity and interaction patterns of a drug with its biological target.

For this compound, docking studies would primarily focus on two areas:

Interaction with Activating Enzymes: Predicting how it binds to esterases or other hydrolases that remove the acetyl groups to release the active drug, arabinosylcytosine. A successful docking pose would place the ester linkages in close proximity to the catalytic residues of the enzyme's active site.

Interaction with Ultimate Drug Targets: Although this compound is a prodrug, it is important to ensure it does not have a high affinity for the targets of arabinosylcytosine, such as DNA polymerase, as this could lead to off-target effects before activation. nih.gov

Studies on the parent compound, arabinosylcytosine, show that its active triphosphate form (Ara-CTP) inhibits DNA synthesis by competing with the natural substrate, dCTP, for incorporation into DNA by DNA polymerase. nih.govresearchgate.netdocumentsdelivered.com Molecular docking could be used to compare the binding of Ara-CTP and this compound to the active site of DNA polymerase to confirm that the prodrug has a significantly lower affinity, as expected.

Table 3: Example of Molecular Docking Results This is a hypothetical table illustrating the kind of data a molecular docking study would generate for this compound and its activating enzymes.

| Ligand | Target Enzyme | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| This compound | Carboxylesterase 1 | -8.5 | Ser202, His431, Glu318 |

| This compound | Acetylcholinesterase | -7.2 | Ser203, His447, Glu334 |

| Arabinosylcytosine | Carboxylesterase 1 | -4.1 | (Weak Interaction) |

In Silico Prodrug Activation and Biotransformation Prediction

In silico (computer-based) methods can predict how a prodrug like this compound is converted to its active form and subsequently metabolized in the body. mdpi.comnih.gov These predictions are crucial for designing effective prodrugs that release the active compound at the desired rate and location.

The primary activation step for this compound is the hydrolysis of its four acetyl ester groups to yield arabinosylcytosine. Computational models can predict the susceptibility of these ester bonds to enzymatic cleavage by esterases, which are abundant in the blood, liver, and other tissues. mdpi.com These models often combine quantum chemical calculations of bond stability with docking studies to assess the fit of the prodrug into the enzyme's active site.

Pharmacokinetic Modeling and Simulation

Pharmacokinetic (PK) modeling uses mathematical models to describe and predict the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body over time. amegroups.org For this compound, PK modeling and simulation are vital for predicting how its chemical modifications—the acetyl groups—alter the pharmacokinetic profile compared to arabinosylcytosine.

Arabinosylcytosine itself has a very short plasma half-life due to rapid deamination. researchgate.net A key goal for a prodrug like this compound is to improve its pharmacokinetic properties, such as oral bioavailability and duration of action.

Physiologically-based pharmacokinetic (PBPK) models are a sophisticated type of PK model that incorporates physiological data (e.g., organ blood flow, tissue volumes) with drug-specific parameters. mdpi.com A PBPK model for this compound would simulate:

Absorption: How the increased lipophilicity due to the acetyl groups affects its absorption from the gut or other administration sites.

Distribution: How the prodrug distributes into different tissues and organs.

Metabolism: The rate of its conversion to arabinosylcytosine in the blood and tissues, and the subsequent deamination of arabinosylcytosine. nih.gov

Excretion: How the prodrug and its metabolites are eliminated from the body.

Simulations using such models can help optimize dosing regimens and predict drug concentrations in the body under various conditions, guiding clinical trial design. amegroups.org Studies on other cytarabine (B982) prodrugs, such as ancitabine (B1667388) and BST-236, have demonstrated the utility of PK modeling in understanding their conversion kinetics and disposition. nih.govnih.gov

Table 4: Key Pharmacokinetic Parameters Predicted by Modeling This table shows representative pharmacokinetic parameters that would be simulated for this compound and its parent drug.

| Parameter | Description | Arabinosylcytosine (Typical Values) | This compound (Predicted Change) |

|---|---|---|---|

| Bioavailability (F) | The fraction of the administered dose that reaches systemic circulation. | Low (<20% oral) | Potentially Increased |

| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | High | Potentially Altered |

| Clearance (CL) | The rate at which a drug is removed from the body. | High | Lower (as prodrug) |

| Half-life (t½) | The time required for the drug concentration to decrease by half. | Short (~10-20 min initial phase) | Longer (as prodrug) |

Formulation Strategies and Stability Research Excluding Clinical Aspects

Pre-formulation Evaluation of Compound Properties (General considerations for stability)

Pre-formulation studies are the foundation of developing stable and effective dosage forms. The primary rationale for creating Tetraacetylarabinosylcytosine is to address the significant stability issues of its parent drug, Cytarabine (B982). Cytarabine is a polar nucleoside with a short plasma half-life, primarily due to its rapid deamination by the enzyme cytidine deaminase into the inactive and non-toxic uracil (B121893) derivative, arabinosyluracil (Ara-U). globalrph.comnih.gov This rapid inactivation necessitates specific formulation strategies.

This compound, as an acetylated prodrug, is designed to be more lipophilic and resistant to this enzymatic degradation. The acetyl groups mask the hydrophilic hydroxyl and amino moieties that are susceptible to rapid metabolism. Key pre-formulation evaluations for this compound would focus on:

Hydrolysis Kinetics: Assessing the rate of hydrolysis of the acetyl ester linkages across a range of physiological pH values (e.g., from the acidic environment of the stomach to the neutral pH of blood). Studies on similar N4-substituted Cytarabine derivatives have shown that stability is highly pH-dependent. nih.govnih.gov The goal is to ensure the compound is stable enough to be absorbed but can be hydrolyzed to release the active drug in the target environment.

Lipophilicity: Quantifying the increase in lipophilicity compared to Cytarabine. This property is crucial for enhancing membrane permeability and is a primary advantage of the prodrug approach. chapman.edu